4-Isobutoxyaniline
Overview
Description
4-Isobutoxyaniline is a chemical compound that is part of the aniline family, characterized by an isobutoxy group attached to the aniline structure. While the provided papers do not directly discuss 4-isobutoxyaniline, they do provide insights into related compounds and methodologies that could be relevant for the analysis of similar substances.
Synthesis Analysis
The synthesis of related aromatic compounds is detailed in the papers. For instance, the synthesis of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid involves isolation, solid-phase anion-exchange sample clean-up, and automated pre-column derivatization . Another paper describes the synthesis of novel amino acids for bioorthogonal reactions, which includes the use of iodophenyl ethers of hydroxyproline and the introduction of functional groups such as alkyne into the amino acid structure . These methods could potentially be adapted for the synthesis of 4-isobutoxyaniline by incorporating the isobutoxy functional group into the aniline backbone.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-isobutoxyaniline has been studied using techniques such as X-ray diffraction and NMR. For example, oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid were synthesized and their helical structures characterized . This suggests that 4-isobutoxyaniline could also exhibit interesting structural properties that could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
Bioorthogonal reactions are discussed in the context of introducing new functionalities into peptides and proteins . While 4-isobutoxyaniline is not a peptide or protein, the concept of bioorthogonal chemistry could be applied to modify the compound or to introduce it into larger molecular frameworks.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are explored in the papers. For instance, the fluorescence quantum efficiency of a derivative of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid was determined . Additionally, the crystal structures of some 4-phenoxyanilines were compared, highlighting the supramolecular equivalence of different substituents . These studies provide a foundation for understanding how different functional groups can influence the properties of aniline derivatives, which would be relevant for a comprehensive analysis of 4-isobutoxyaniline.
Scientific Research Applications
Biosynthesis and Bioplastic Production : 4-Hydroxybutyric acid, related to 4-Isobutoxyaniline, serves as a precursor in various industrial applications, including the production of 1,4-butanediol and bioplastics. A study by Nguyen and Lee (2021) explored the biosynthesis of 4-Hydroxybutyric acid from methane, which could lead to environmentally friendly production methods for these important compounds.
Chemical Analysis and Detection : The development of sensitive methods for determining related compounds, such as 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in urine, showcases the importance of 4-Isobutoxyaniline in chemical analysis. Kline, Matuszewski, and Bayne (1990) developed a method with high sensitivity for detecting such compounds, indicating the relevance of 4-Isobutoxyaniline derivatives in biomedical research and diagnostics (Kline, Matuszewski, & Bayne, 1990).
Supramolecular Chemistry : In the field of crystal engineering, derivatives of 4-Isobutoxyaniline like 4-phenoxyanilines have been studied for their structural properties. Dey and Desiraju (2004) investigated the crystal structures of various 4-phenoxyanilines, contributing to the understanding of molecular interactions and design in supramolecular chemistry (Dey & Desiraju, 2004).
Bioengineering and Fermentation : The use of recombinant bacteria for the production of compounds like 4-Hydroxyisoleucine illustrates the biotechnological potential of 4-Isobutoxyaniline derivatives. Shi, Niu, and Fang (2015) demonstrated that engineered Corynebacterium glutamicum could convert L-isoleucine into 4-Hydroxyisoleucine, showing its application in fermentation technology (Shi, Niu, & Fang, 2015).
Protein and Collagen Analysis : In protein chemistry, specifically in the analysis of collagen, derivatives of 4-Isobutoxyaniline are crucial. Lin and Kuan (2010) developed a 4-Hydroxyproline analysis kit, demonstrating the role of 4-Isobutoxyaniline derivatives in quantifying collagen in biological specimens (Lin & Kuan, 2010).
Organic Synthesis and Isocyanide Chemistry : Isocyanides, closely related to 4-Isobutoxyaniline, play a significant role in synthetic chemistry. Ugi, Werner, and Dömling (2003) discussed the history and applications of isocyanides in multicomponent reactions, highlighting their importance in the synthesis of complex organic compounds (Ugi, Werner, & Dömling, 2003).
DNA Synthesis and Modification : In molecular biology, derivatives of 4-Isobutoxyaniline like isobutyryl groups are used for protecting DNA during synthesis. Schulhof, Molko, and Teoule (1987) explored the use of these groups in oligonucleotide synthesis, demonstrating their utility in genetic engineering and research (Schulhof, Molko, & Teoule, 1987).
Natural Product Discovery and Cyanobacteria : 4-Isobutoxyaniline derivatives also play a role in the discovery of new bioactive compounds from cyanobacteria. Liu et al. (2014) used biosynthetic genes related to 4-methylproline, a compound similar to 4-Isobutoxyaniline, to discover new cyclic peptides with potential pharmaceutical applications (Liu et al., 2014).
Foldamer Research : The design and synthesis of helical oligoamides based on 4-Isobutoxyaniline derivatives have significant implications in foldamer research. Jiang, Leger, Dolain, Guionneau, and Huc (2003) characterized the helical structures of these oligoamides, contributing to the field of molecular design and synthetic biology (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).
Metabonomics and Health : 4-Isobutoxyaniline derivatives are relevant in metabonomics, a field that studies the metabolic responses to pathophysiological stimuli. Diaz et al. (2013) utilized NMR metabolic profiling to study the effects of pregnancy on urine metabolites, highlighting the role of compounds related to 4-Isobutoxyaniline in understanding human health (Diaz et al., 2013).
properties
IUPAC Name |
4-(2-methylpropoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHJFACYRWUMHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407697 | |
Record name | 4-Isobutoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxyaniline | |
CAS RN |
5198-04-9 | |
Record name | 4-Isobutoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methylpropoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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